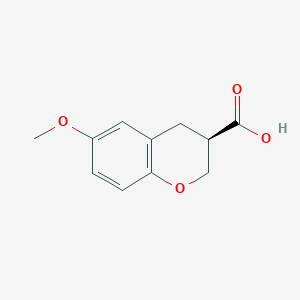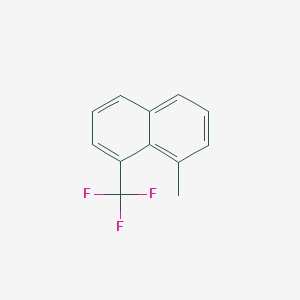![molecular formula C11H11FN2O B11893658 5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)
5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The spirocyclic framework is known for its rigidity and three-dimensionality, which can enhance the biological activity and selectivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an indoline derivative reacts with a suitable dipolarophile under the influence of a catalyst. For instance, the use of a Lewis base such as tricyclohexylphosphine (PCy3) can promote the cycloaddition, resulting in good yields and excellent diastereoselectivities . Alternatively, a Brønsted base like potassium carbonate (K2CO3) can be used to obtain different diastereomers .
Industrial Production Methods
Industrial production of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the choice of solvents, temperature, and pressure conditions can be fine-tuned to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and potential biological activity.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It finds applications in the development of new materials and pharmaceuticals, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the fluorine atom, which can significantly alter its biological activity and reactivity.
Spiropyrans: These compounds have a similar spirocyclic structure but differ in their chemical properties and applications.
Spirooxindoles: Another class of spirocyclic compounds with diverse biological activities and synthetic applications.
Uniqueness
5-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for drug discovery and development, offering potential advantages over similar non-fluorinated compounds.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11FN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
InChI Key |
REOJXDBSACKTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


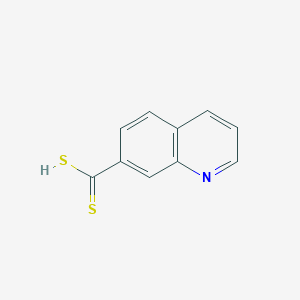
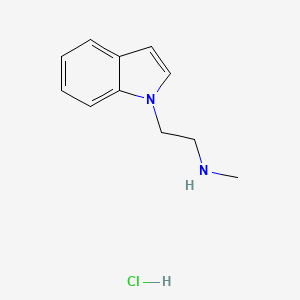
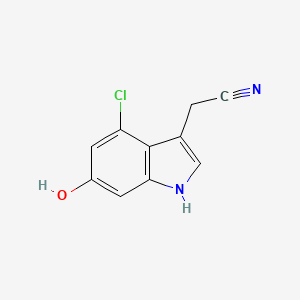
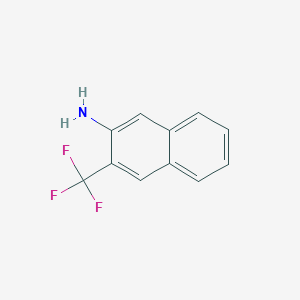
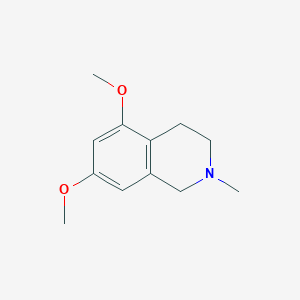
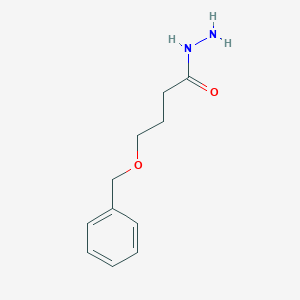

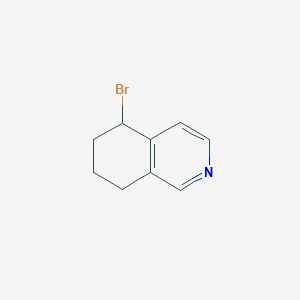
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
